molecular formula C7HBrF2IN B13673551 3-Bromo-2,5-difluoro-6-iodobenzonitrile

3-Bromo-2,5-difluoro-6-iodobenzonitrile

Cat. No.: B13673551
M. Wt: 343.89 g/mol
InChI Key: YKDOCUKWLQDZBI-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluoro-6-iodobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzonitrile compound. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination. The reactions are usually carried out in the presence of a solvent like acetonitrile or dichloromethane, under controlled temperature and time conditions to ensure the selective introduction of halogen atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of halogenating agents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Bromo-2,5-difluoro-6-iodobenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluoro-6-iodobenzonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms on the benzene ring can form strong halogen bonds with target molecules, leading to inhibition or modulation of their activity. The compound’s nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-iodobenzonitrile
  • 3,5-Dibromo-2-fluoro-6-iodobenzonitrile
  • 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

Uniqueness

3-Bromo-2,5-difluoro-6-iodobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and iodine atoms provides a balance of electronegativity and steric effects, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7HBrF2IN

Molecular Weight

343.89 g/mol

IUPAC Name

3-bromo-2,5-difluoro-6-iodobenzonitrile

InChI

InChI=1S/C7HBrF2IN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H

InChI Key

YKDOCUKWLQDZBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)I)F

Origin of Product

United States

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